molecular formula C11H12O2 B15071641 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one

Cat. No.: B15071641
M. Wt: 176.21 g/mol
InChI Key: ZRIKZWDSZRBPTB-UHFFFAOYSA-N
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Description

5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one: is an organic compound with a unique structure that includes an indanone core substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one typically involves the reaction of indanone with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the indanone on the ethylene oxide, followed by ring opening to introduce the hydroxyethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the indanone core can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted indanone derivatives.

Scientific Research Applications

Chemistry: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. Its derivatives may exhibit therapeutic effects against various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core may interact with enzymes or receptors, modulating their function.

Comparison with Similar Compounds

  • 5-(2-Hydroxyethyl)-4-methylthiazole
  • 2,2-Dimethyl-5-(2-oxopropyl)-2H-furo[3,4-h]chromen-7(9H)-one

Comparison: 5-(2-Hydroxyethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indanone core and hydroxyethyl substitution. This combination provides distinct chemical and biological properties compared to other similar compounds. For example, 5-(2-Hydroxyethyl)-4-methylthiazole has a thiazole ring instead of an indanone core, leading to different reactivity and applications.

Properties

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

5-(2-hydroxyethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H12O2/c12-6-5-8-1-3-10-9(7-8)2-4-11(10)13/h1,3,7,12H,2,4-6H2

InChI Key

ZRIKZWDSZRBPTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)CCO

Origin of Product

United States

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